(H-Gly-Cys-OH)2

Overview

Description

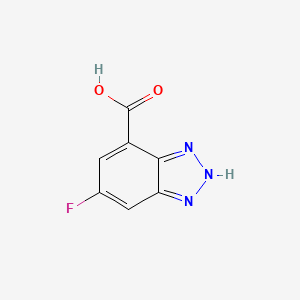

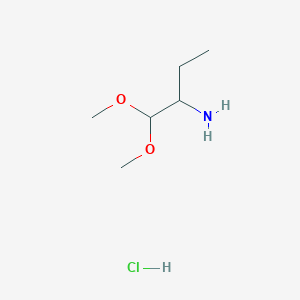

The compound (H-Gly-Cys-OH)2 is a dipeptide found in plasma and urine. It is generated during the catabolism of glutathione. Cysteinylglycine has been suggested to induce oxidative stress and lipid peroxidation, leading to the development of human cancers .

Synthesis Analysis

The synthesis of peptides like This compound is typically achieved through Fmoc solid-phase peptide synthesis (SPPS). This method is preferred due to the availability of high-quality Fmoc building blocks at low cost, which is a result of the economies of scale arising from the current multiton production of therapeutic peptides by Fmoc SPPS .

Molecular Structure Analysis

The molecular structure of This compound can be analyzed using tools like PepDraw or ChemSpider . These tools can provide insights into the primary structure of the peptide and calculate theoretical peptide properties.

Chemical Reactions Analysis

The chemical reactions involving This compound can be complex. For instance, the peptide ligation in water, which is a key reaction in both chemistry and biology, can be achieved through a chemoselective, high-yielding α-aminonitrile ligation that exploits only prebiotically plausible molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of This compound can be obtained from databases like PubChem and Chemsrc . For instance, the molecular formula of This compound is C10H18N4O6S2 and its molecular weight is 354.4 .

Scientific Research Applications

Understanding Reaction Mechanisms

Hydrogen Abstraction Reactions in Amino Acids : A study by Owen et al. (2012) explored how hydroxyl radicals could initiate the unfolding of amino acids like Glycine (Gly) and Cysteine (Cys), which are components of "(H-Gly-Cys-OH)₂". This research is significant for understanding peptide and protein folding, with implications in diseases like Alzheimer's.

Reaction of Hydroxyl Radicals with Glutathione : Sjöberg, Eriksen, and Révész (1982) studied the reaction of hydroxyl radicals with glutathione (which includes Gly and Cys) in aqueous solutions. This research provides insights into how these amino acids interact with radicals, impacting our understanding of oxidative stress in biological systems (Sjöberg et al., 1982).

Chemical Synthesis and Properties

Synthesis and Acid Ionization Constants : The synthesis and acid ionization constants of cyclic cystine peptides, including those with Gly and Cys, were investigated by Horvat et al. (2009). This research contributes to the field of peptide chemistry, particularly in understanding the properties of peptides like "(H-Gly-Cys-OH)₂" (Horvat et al., 2009).

Glycine-Functionalized Nanoparticles : Glycine-functionalized copper(ii) hydroxide nanoparticles demonstrated superoxide dismutase activity, as studied by Korschelt et al. (2017). This application is notable for its potential use in biotechnology and environmental chemistry, showcasing the utility of glycine in nano-scale applications (Korschelt et al., 2017).

Environmental and Health Implications

- Environmental Implications of Hydroxyl Radicals : The role of hydroxyl radicals in the environment, including their interactions with organic pollutants, was comprehensively reviewed by Gligorovski et al. (2015). This research is relevant for understanding how amino acids like Gly and Cys in "(H-Gly-Cys-OH)₂" could be involved in environmental oxidative processes (Gligorovski et al., 2015).

Future Directions

The future directions in the research of (H-Gly-Cys-OH)2 could involve further exploration of its role in inducing oxidative stress and lipid peroxidation, and its potential implications in the development of human cancers . Additionally, advancements in peptide synthesis methods could also open up new avenues for the production and application of This compound .

Properties

IUPAC Name |

2-[(2-aminoacetyl)amino]-3-[[2-[(2-aminoacetyl)amino]-2-carboxyethyl]disulfanyl]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N4O6S2/c11-1-7(15)13-5(9(17)18)3-21-22-4-6(10(19)20)14-8(16)2-12/h5-6H,1-4,11-12H2,(H,13,15)(H,14,16)(H,17,18)(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHEXRJMTJAKHSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)NC(=O)CN)SSCC(C(=O)O)NC(=O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N4O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40308411 | |

| Record name | NSC203777 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40308411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26798-52-7 | |

| Record name | NSC203777 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203777 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC203777 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40308411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(Bromomethyl)-6-oxaspiro[3.4]octan-5-one](/img/structure/B1446969.png)